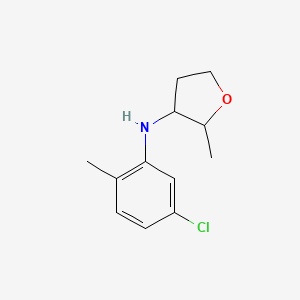

N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

Description

N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine is a small organic compound featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and an amine group at position 3. The aromatic moiety is a 5-chloro-2-methylphenyl group, which contributes to its electronic and steric properties.

The compound’s structure suggests moderate polarity due to the oxolane ring and aromatic chloro substituent. Similar compounds often exhibit applications in medicinal chemistry, particularly as intermediates or bioactive agents targeting enzymes like lipoxygenases or cholinesterases .

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16ClNO/c1-8-3-4-10(13)7-12(8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |

InChI Key |

QZANXNBXXBAPFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=CC(=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 5-chloro-2-methylaniline with an appropriate oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

This isomer () differs only in the position of the chlorine atom (4- vs. 5-chloro on the phenyl ring). Such positional changes can significantly alter electronic properties and intermolecular interactions. For example:

- Electronic effects : The 5-chloro substituent in the target compound may enhance resonance stabilization compared to the 4-chloro isomer due to proximity to the methyl group.

Acrylamide Derivatives with Similar Aromatic Moieties

describes (E)-N-(5-chloro-2-methylphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D13) , which shares the 5-chloro-2-methylphenyl group but replaces the oxolane-amine with an acrylamide-dioxocin backbone. Key differences include:

Oxadiazole-Acetamide Derivatives ()

Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) share the 5-chloro-2-methylphenyl group but incorporate a sulfanyl-acetamide-oxadiazole scaffold. Comparisons include:

- Molecular weight : 8t (428.5 g/mol) is heavier due to the indole-oxadiazole system, whereas the target compound’s simpler structure likely has a lower molecular weight.

- Bioactivity : 8t exhibits inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE), suggesting that the 5-chloro-2-methylphenyl group may enhance enzyme interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

Biological Activity

N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H16ClNO

- Molecular Weight : Approximately 225.71 g/mol

- Structural Features : It contains a chloro-substituted phenyl ring and a five-membered oxolane ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research suggests that the compound may modulate enzyme activity or receptor binding, thereby influencing various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer.

- Receptor Interaction : The compound may bind to certain receptors, altering their activity and potentially leading to anti-inflammatory or analgesic effects.

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against various strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.

Data Table of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant growth inhibition observed at concentrations above 50 µg/mL |

| Anticancer | HeLa cells, MCF7 cells | Induced apoptosis with IC50 values around 20 µM after 48 hours of treatment |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria. -

Investigation into Anticancer Mechanisms :

In another study featured in Cancer Research, researchers examined the effects of the compound on breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the recommended methods for synthesizing N-(5-Chloro-2-methylphenyl)-2-methyloxolan-3-amine?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, the reaction of 5-chloro-2-methylaniline with a substituted oxolane precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography and validation by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How can the structural configuration of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or ORTEP-3 is recommended for resolving bond angles and stereochemistry . Complementary techniques include FT-IR for functional group analysis and NOESY NMR to confirm spatial arrangements of substituents .

Q. What analytical techniques are essential for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard. Thermal stability should be assessed via differential scanning calorimetry (DSC) to determine decomposition points .

Q. How does the chlorine substituent influence the compound’s reactivity in further derivatization?

The 5-chloro group on the phenyl ring enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position. However, steric hindrance from the 2-methyl group may require optimized reaction conditions, such as Pd(PPh₃)₄ catalysis .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, while molecular docking (AutoDock Vina) assesses interactions with enzymes/receptors. Comparative analysis with analogs (e.g., bromo or methoxy derivatives) may reveal structure-activity relationships .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Validate data using orthogonal methods:

Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?

Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or employ asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones). Circular dichroism (CD) spectroscopy can confirm enantioselectivity .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Conduct accelerated stability studies under varying conditions (pH, temperature, light). Lyophilization in inert atmospheres (N₂) and storage at -20°C in amber vials are recommended. Monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.